2-Amino-6,7-diethoxyquinazolin-4(1H)-one
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Overview
Description
2-Amino-6,7-diethoxyquinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure consists of a quinazolinone core with amino and ethoxy substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,7-diethoxyquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,7-diethoxyquinazolin-4(1H)-one.
Amination Reaction: The key step involves the introduction of the amino group at the 2-position of the quinazolinone ring. This can be achieved through nucleophilic substitution reactions using appropriate amine sources under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,7-diethoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: For its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: As a lead compound for the development of new therapeutic agents.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-6,7-diethoxyquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6,7-dimethoxyquinazolin-4(1H)-one: Similar structure with methoxy groups instead of ethoxy groups.
2-Amino-4(1H)-quinazolinone: Lacks the ethoxy substituents.
6,7-Dimethoxyquinazoline-2,4-diamine: Contains additional amino groups.
Uniqueness
2-Amino-6,7-diethoxyquinazolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethoxy groups can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C12H15N3O3 |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
2-amino-6,7-diethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H15N3O3/c1-3-17-9-5-7-8(6-10(9)18-4-2)14-12(13)15-11(7)16/h5-6H,3-4H2,1-2H3,(H3,13,14,15,16) |
InChI Key |
GHNAPLAAAOBMSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=O)NC(=N2)N)OCC |
Origin of Product |
United States |
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